Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the context of its use .
Biochemical Analysis
Biochemical Properties
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of this compound into its corresponding acid form .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to produce the corresponding acid form. This metabolic conversion can influence metabolic flux and alter metabolite levels within cells. Additionally, this compound may interact with cofactors that facilitate its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl acetoacetate with methylhydrazine in the presence of an acid catalyst. The reaction typically involves the slow addition of ethyl acetoacetate to a cooled solution of methylhydrazine in ethanol, followed by stirring and subsequent heating . Another method involves the reaction of 3-ethylpyrazole-5-carboxylate with dimethyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165744-14-9 | |
Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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